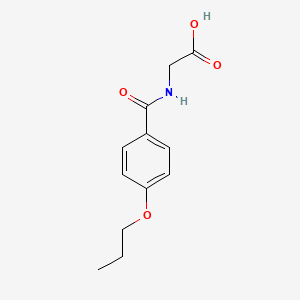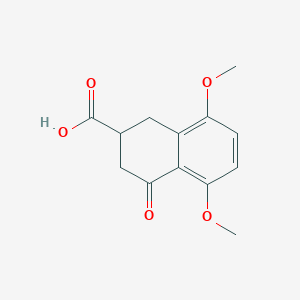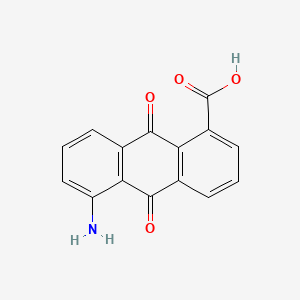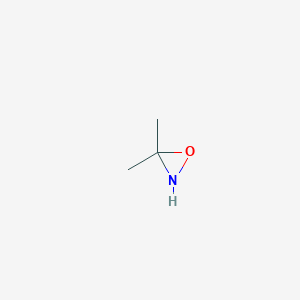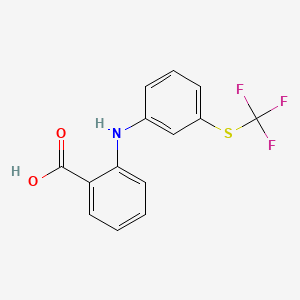
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a trifluoromethylthio group attached to the phenyl ring, which imparts unique chemical properties. Anthranilic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- typically involves the introduction of the trifluoromethylthio group to the anthranilic acid molecule. One common method is the nucleophilic aromatic substitution reaction, where the trifluoromethylthio group is introduced using reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves multi-step processes that include the synthesis of intermediate compounds. The large-scale production may utilize continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Trifluoromethanesulfenyl chloride (CF₃SCl), sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted anthranilic acid derivatives
科学的研究の応用
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
作用機序
The mechanism of action of anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool for studying enzyme inhibition and receptor binding. The compound may also interact with cellular proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Anthranilic acid: The parent compound, known for its use in the synthesis of dyes and pharmaceuticals.
N-Phenylanthranilic acid: A derivative with a phenyl group attached to the nitrogen atom, used in similar applications.
N-Methylanthranilic acid: Another derivative with a methyl group attached to the nitrogen atom, also used in various chemical and biological studies.
Uniqueness
Anthranilic acid, N-(m-(trifluoromethylthio)phenyl)- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
40942-28-7 |
|---|---|
分子式 |
C14H10F3NO2S |
分子量 |
313.30 g/mol |
IUPAC名 |
2-[3-(trifluoromethylsulfanyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)21-10-5-3-4-9(8-10)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) |
InChIキー |
SDGATCBJNWVONW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
